1,8-Naphthyridine, 1-oxide
Description
Historical Context and Evolution of N-Oxide Derivatives within the Naphthyridine Class
The study of naphthyridines, a class of heterocyclic compounds containing two nitrogen atoms in their bicyclic structure, has a rich history. Among the six possible isomers, 1,8-naphthyridine (B1210474) has been the most extensively studied, largely due to the discovery of the antibacterial properties of its derivatives like nalidixic acid. digitallibrary.co.inwikipedia.org The introduction of an N-oxide functional group to the naphthyridine core represented a significant advancement in the field. This modification alters the electronic properties and reactivity of the parent molecule, opening up new avenues for chemical transformations.
Early research into 1,8-naphthyridine 1-oxide focused on its synthesis and basic reactivity. For instance, its reaction with o-methoxyphenyllithium was found to yield 2-o-methoxyphenyl-1,8-naphthyridine. digitallibrary.co.in Furthermore, studies on the chlorination of 1,8-naphthyridine 1-oxide revealed the formation of a mixture of 2-chloro-, 3-chloro-, and 4-chloro-1,8-naphthyridine. dss.go.th The bromination reactions of 1,8-naphthyridine 1-oxide have also been investigated, leading to the formation of various bromo-substituted derivatives. researchgate.net These early explorations laid the groundwork for the more complex synthetic strategies and applications seen today.
Theoretical Significance of the 1,8-Naphthyridine 1-Oxide Motif
The theoretical importance of the 1,8-naphthyridine 1-oxide motif lies in the unique electronic and steric characteristics conferred by the N-oxide group. The introduction of the oxygen atom to one of the nitrogen atoms in the 1,8-naphthyridine ring system significantly influences the electron distribution within the molecule. This, in turn, affects its reactivity, coordination ability, and potential biological activity.
The N-oxide group acts as an electron-withdrawing group, which can activate the naphthyridine ring for certain types of reactions and influence the regioselectivity of electrophilic and nucleophilic substitution reactions. The presence of the N-oxide also provides an additional coordination site for metal ions, making 1,8-naphthyridine 1-oxide and its derivatives interesting ligands in coordination chemistry. wikipedia.org For example, the crystal structure of a dinuclear cobalt complex with doubly bridged 1,8-naphthyridine 1-oxide has been reported. researchgate.net
Theoretical studies, often employing density functional theory (DFT) calculations, have been instrumental in understanding the synthetic mechanisms and spectroscopic properties of related naphthyridine derivatives. ias.ac.in These computational approaches provide valuable insights into the structure-property relationships that govern the behavior of these molecules.
Overview of Current Research Trajectories in N-Oxide Chemistry
Current research involving 1,8-naphthyridine and its derivatives, including the N-oxide, is multifaceted and spans various fields of chemistry. A significant area of focus is the development of efficient and environmentally friendly synthetic methods for 1,8-naphthyridine derivatives. researchgate.netrsc.orgkthmcollege.ac.in These methods often utilize multicomponent reactions and green chemistry principles to achieve high yields and atom economy. researchgate.netrsc.org
The wide range of biological activities exhibited by 1,8-naphthyridine derivatives continues to drive research in medicinal chemistry. nih.govresearchgate.netnih.gov These compounds have shown potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.govnih.gov Researchers are actively exploring the synthesis of novel 1,8-naphthyridine derivatives and evaluating their therapeutic potential. researchgate.netekb.egnih.gov The ability of some 1,8-naphthyridine derivatives to enhance the activity of existing antibiotics against multi-resistant bacterial strains is a particularly promising area of investigation. nih.gov
In materials science, 1,8-naphthyridine derivatives are being explored for their applications in organic light-emitting diodes (OLEDs) and as molecular sensors due to their unique photophysical properties. kthmcollege.ac.in Their ability to act as binucleating ligands also makes them valuable in the development of new catalysts and functional materials. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
27284-59-9 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-oxido-1,8-naphthyridin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-2-4-7-3-1-5-9-8(7)10/h1-6H |
InChI Key |
MCGAWOWJMCDJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1,8 Naphthyridine 1 Oxide
Reactivity of the N-Oxide Functionality
The N-oxide group in 1,8-naphthyridine (B1210474) 1-oxide acts as a powerful directing group, influencing the regioselectivity of various reactions. It modifies the electron distribution within the fused pyridine (B92270) rings, impacting how the molecule interacts with both electrophiles and nucleophiles.
The N-oxide group is strongly activating and ortho-, para-directing for electrophilic aromatic substitution (SEAr). This is analogous to the reactivity observed in pyridine-1-oxide, where the oxygen atom can donate electron density into the ring system through resonance, thereby stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile. wikipedia.orgrsc.org In pyridine-N-oxide, this activation makes the typically difficult electrophilic substitution much more feasible compared to the parent pyridine, which is deactivated by the electronegative nitrogen. rsc.org
Nucleophilic aromatic substitution (NAS) typically occurs on electron-poor aromatic rings, often those bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.com The N-oxide functionality can facilitate nucleophilic attack on the naphthyridine ring system. The positively charged nitrogen atom of the N-oxide group makes the adjacent carbon atoms (C2 and C7 in the parent 1,8-naphthyridine) electrophilic and thus susceptible to attack by nucleophiles.
In the context of 1,8-naphthyridine derivatives, nucleophilic substitution reactions are a key method for functionalization. For instance, the synthesis of various heterocyclic derivatives of 1,8-naphthyridine often involves the reaction of a carbohydrazide (B1668358) precursor with different reagents, proceeding through nucleophilic addition and cyclization pathways. semanticscholar.org While direct examples involving 1,8-naphthyridine 1-oxide are specific, the principles of NAS suggest that nucleophiles would attack positions ortho or para to the N-oxide group, particularly if a suitable leaving group is present at one of those positions. The reaction proceeds via an addition-elimination mechanism, forming a stable intermediate known as a Meisenheimer complex before the leaving group is expelled to restore aromaticity. masterorganicchemistry.com
The bromination of 1,8-naphthyridine 1-oxide has been studied in detail, revealing how reaction conditions can be tuned to achieve selective substitution. When 1,8-naphthyridine 1-oxide is treated with bromine in the presence of acetic anhydride, substitution occurs at positions expected to be susceptible to electrophilic attack. acs.org
The reaction can yield a variety of products depending on the stoichiometry of the reagents and reaction conditions. The primary products are the 3-bromo and 3,6-dibromo derivatives, both with and without the N-oxide functionality intact. acs.org The formation of these products indicates that the position meta to the N1-oxide (C3) and the corresponding position in the second ring (C6) are reactive sites under these specific conditions. This outcome differs from typical SEAr reactions and is likely influenced by the complex reaction mechanism involving acetic anhydride. Additionally, 1,2-dihydro-2-oxonaphthyridines and their 3-bromo derivatives are also generated as side products. acs.org
| Product Name | Substitution Pattern | Notes |
|---|---|---|
| 3-Bromo-1,8-naphthyridine 1-oxide | Monobromination | Result of electrophilic attack at the C3 position. |
| 3,6-Dibromo-1,8-naphthyridine 1-oxide | Dibromination | Further bromination occurs on the second ring at the C6 position. |
| 3-Bromo-1,8-naphthyridine | Deoxygenated Product | Formed alongside the N-oxide variant. |
| 3,6-Dibromo-1,8-naphthyridine | Deoxygenated Product | Formed alongside the N-oxide variant. |
| 3-Bromo-1,2-dihydro-2-oxo-1,8-naphthyridine | Rearrangement Product | Generated as a side product from the reaction intermediate. |
Role of the N-Oxide in Catalytic Processes
The 1,8-naphthyridine scaffold is a well-established binucleating ligand in coordination chemistry, capable of binding two metal centers in close proximity. escholarship.orgwikipedia.org The introduction of an N-oxide group adds a new dimension to its catalytic potential, creating opportunities for metal-ligand bifunctional catalysis and proton-responsive behavior.
Metal-ligand bifunctional catalysis involves the cooperative action of both the metal center and the ligand to facilitate a chemical transformation. acs.org The N-oxide functionality in a 1,8-naphthyridine ligand can participate directly in the catalytic cycle. A manganese(I) complex featuring a 2-(5-tert-butyl-1H-pyrazol-3-yl)-1,8-naphthyridine 1-oxide ligand has been synthesized and studied for its catalytic activity. researchgate.net In such a system, the N-oxide oxygen can act as a Lewis base or a proton acceptor, while the metal center performs its role as a Lewis acid or redox center. This dual reactivity allows the catalyst to activate substrates in a concerted manner. For example, in the alkylation of ketones, the ligand can assist in proton transfer steps, while the manganese center mediates the borrowing hydrogen pathway, which involves the oxidation of an alcohol to an aldehyde, followed by condensation and subsequent hydrogenation. researchgate.net
The N-oxide group imparts proton-responsive (pH-dependent) characteristics to catalysts. The oxygen atom of the N-oxide can be protonated under acidic conditions, which alters the electronic properties and coordination behavior of the ligand. This on/off switching capability can be harnessed to control catalytic activity.
Studies on a protic Mn(I) complex with a naphthyridine-N-oxide scaffold have demonstrated this pH-dependent behavior. researchgate.net The equilibrium between the protonated and deprotonated forms of the ligand can be shifted by changing the pH of the medium, which in turn modulates the catalytic activity. The protonation state of the ligand affects the electron density at the metal center, influencing its ability to bind substrates and catalyze reactions. researchgate.net This proton-responsive nature is a key feature in designing "smart" catalysts whose activity can be tuned by external stimuli like pH, a principle also explored in other systems like crown-hydroxylamines and ruthenium polypyridyl complexes. nih.govresearchgate.net
Catalytic Applications in Alkylation and Transfer Hydrogenation Reactions
The 1,8-naphthyridine N-oxide framework has been integrated into transition metal complexes to serve as a cooperative ligand in catalytic reactions, particularly in the α-alkylation of ketones. The N-oxide functionality, along with other features of the ligand, plays a crucial role in the catalytic cycle.
A notable application is the use of a protic manganese(I) complex featuring a naphthyridine-N-oxide scaffold for the α-alkylation of ketones with alcohols. researchgate.net This reaction proceeds through a "borrowing hydrogen" pathway, an environmentally benign process where water is the primary byproduct. researchgate.net In this mechanism, the catalyst first oxidizes the primary alcohol substrate to an aldehyde. This aldehyde then undergoes an aldol (B89426) condensation with a ketone, a reaction facilitated by a catalytic amount of a mild base like cesium carbonate (Cs₂CO₃). The hydrogen, which was "borrowed" from the alcohol during the initial oxidation, is then used by the catalyst to hydrogenate the resulting α,β-unsaturated ketone intermediate, yielding the final α-alkylated ketone. researchgate.net
The process demonstrates high efficiency, requiring only a low loading of the manganese catalyst (2 mol%) and a catalytic quantity of the base (5–10 mol%). researchgate.net This methodology is effective for the cross-coupling of various aryl and heteroaryl ketones with primary alcohols. researchgate.net It has also been successfully applied to the more challenging α-ethylation of ketones using ethanol (B145695) as the alkylating agent. researchgate.net
While direct catalytic applications of 1,8-naphthyridine 1-oxide in transfer hydrogenation are less documented, related systems showcase the utility of the 1,8-naphthyridine core in such transformations. For instance, an iridium-catalyzed transfer hydrogenation strategy has been developed to synthesize functionalized tetrahydropyridine (B1245486) derivatives from aryl-1,8-naphthyridines and indolines. nih.gov This reaction avoids the need for high-pressure hydrogen gas by using indoline (B122111) as a hydrogen donor, highlighting the capacity of the naphthyridine ring to participate in hydrogenation processes. nih.gov
Table 1: Catalytic Alkylation of Ketones using a Naphthyridine-N-Oxide Manganese Complex
| Ketone Substrate | Alcohol Substrate | Product |
|---|---|---|
| Acetophenone | Benzyl alcohol | α-Benzylated acetophenone |
| Various aryl ketones | Primary alcohols | α-Alkylated aryl ketones |
| Various heteroaryl ketones | Primary alcohols | α-Alkylated heteroaryl ketones |
| Ketones | Ethanol | α-Ethylated ketones |
Data sourced from a study on a protic Mn(I) complex. researchgate.net
Intramolecular Rearrangements and Cyclizations Involving the N-Oxide
The N-oxide group in 1,8-naphthyridine and its precursors significantly influences the molecule's reactivity, enabling various intramolecular rearrangements and cyclization reactions to form new heterocyclic structures. These transformations are key steps in the synthesis of complex naphthyridine derivatives.
A prime example is the synthesis of 1,8-naphthyridones, which can be achieved through a metal-free, two-step process starting from pyridine N-oxide precursors. researchgate.net The procedure involves a highly regioselective amination of the pyridine N-oxide moiety, followed by an acid-mediated cyclization to construct the 1,8-naphthyridone core. researchgate.net This demonstrates how the N-oxide group can activate the pyridine ring for nucleophilic attack and subsequently participate in a ring-closing reaction.
Furthermore, the hydrolysis of a 1,8-naphthyridine di-N-oxide can lead to the formation of a 2-hydroxy derivative. sci-hub.se This product exists in equilibrium with its cyclic tautomer, a cyclic hydroxamic acid, showcasing a reversible intramolecular cyclization. sci-hub.se
The broader context of 1,8-naphthyridine synthesis often involves cyclization as the key ring-forming step, such as in the Friedländer condensation. nih.govacs.orgasianpubs.org This reaction typically involves the condensation of a 2-amino-pyridine-3-carboxaldehyde with a compound containing an active methylene (B1212753) group (e.g., a ketone). nih.govacs.org The mechanism involves an initial intermolecular condensation followed by an intramolecular cyclization and dehydration to form the aromatic naphthyridine ring system. acs.org While the N-oxide is not a reactant in this specific synthesis, the cyclization principles are fundamental to the formation of the core structure upon which N-oxidation occurs.
Table 2: Examples of Cyclization Reactions
| Starting Material | Reaction Type | Product |
|---|---|---|
| Pyridine N-oxide derivative | Amination / Acid-mediated cyclization | 1,8-Naphthyridone |
| 1,8-Naphthyridine di-N-oxide | Hydrolysis / Tautomerization | 2-Hydroxy-1,8-naphthyridine 1-oxide / Cyclic hydroxamic acid |
| 2-Aminonicotinaldehyde and Acetone | Friedländer Condensation | 2-Methyl-1,8-naphthyridine |
Information compiled from various synthetic methodologies. researchgate.netsci-hub.seacs.org
Redox Transformations of the Naphthyridine Core in the Presence of N-Oxide
The 1,8-naphthyridine N-oxide system can undergo various redox transformations, involving either the reduction of the N-oxide group itself or redox reactions on the heterocyclic core. These transformations are crucial for both synthetic modifications and understanding the compound's metabolic fate.
Reduction of the N-Oxide Group: The N-O bond is susceptible to reduction, converting the N-oxide back to the parent 1,8-naphthyridine. This deoxygenation is a significant transformation, as the N-oxide group is often used as a directing group for functionalization and then removed. nih.gov Photocatalysis with rhenium complexes has emerged as a method for the deoxygenation of N-O bonds under mild conditions. nih.gov This approach is powerful enough to reduce the highly stable N-O bond in pyridine N-oxides. nih.gov
Chemical reagents are also effective for this reduction. Titanium trichloride (B1173362) (TiCl₃) is a facile and selective reagent for converting N-oxides to their corresponding amines (or parent heterocycles) and is particularly useful in drug metabolism studies to identify N-oxide metabolites. nih.gov Its efficiency is maintained even in the presence of biological matrices like plasma. nih.gov
Redox Reactions of the Naphthyridine Core: The naphthyridine ring system can undergo both oxidation and reduction.
Oxidation: The 1,8-naphthyridine base can be oxidized to form the corresponding N-oxide. The oxidation of 1,8-naphthyridine can yield the 1,8-naphthyridine di-N-oxide. sci-hub.se Biomimetic oxidation of related naphthonaphthyridine isomers can lead to more complex products, including the formation of a seven-membered oxazepine ring, indicating that oxidation can induce significant structural rearrangement. semanticscholar.org
Reduction: The aromatic naphthyridine core can be reduced to its partially or fully saturated form. For example, 1,8-naphthyridine can be hydrogenated over a platinum oxide (Pt₂O) catalyst to yield 1,2,3,4-tetrahydro-1,8-naphthyridine. sci-hub.se This type of reduction is a key strategy for producing saturated heterocyclic cores found in many biologically active molecules. nih.gov
Table 3: Summary of Redox Transformations
| Transformation | Reagent/Condition | Starting Material | Product |
|---|---|---|---|
| Deoxygenation (Reduction) | Photocatalysis (Re complex) | Pyridine N-Oxides | Pyridines |
| Deoxygenation (Reduction) | TiCl₃ | N-Oxides | Corresponding Amines/Heterocycles |
| Hydrogenation (Reduction) | H₂ / Pt₂O | 1,8-Naphthyridine | 1,2,3,4-Tetrahydro-1,8-naphthyridine |
| Oxidation | Oxidizing Agent | 1,8-Naphthyridine | 1,8-Naphthyridine di-N-oxide |
| Biomimetic Oxidation | Peroxy compounds | Naphthonaphthyridine | Oxazepine derivative |
Data sourced from studies on N-oxide chemistry and redox reactions. sci-hub.senih.govnih.govsemanticscholar.org
Coordination Chemistry of 1,8 Naphthyridine 1 Oxide As a Ligand
Ligand Binding Modes and Coordination Environment
The 1,8-naphthyridine (B1210474) framework can adopt several coordination modes, including monodentate, bidentate, and bridging. lookchem.com The specific binding mode is influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.
A ligand that binds to a central metal atom through a single donor atom is termed a monodentate ligand. vaia.comlibretexts.org Conversely, a bidentate ligand possesses two donor atoms that can coordinate to a metal center. vaia.comlibretexts.org 1,8-Naphthyridine and its derivatives can function as either monodentate or bidentate ligands. lookchem.comresearchgate.net The flexibility to switch between these coordination modes can be advantageous in catalysis, as it can provide a free coordination site at a catalytically active metal center. lookchem.com While bidentate ligands often form more stable complexes than monodentate ligands, this is not always the case, especially in the context of nanoparticles where a balance between ligand density and lability is crucial. nih.govnih.gov
| Binding Mode | Description | Example |
|---|---|---|
| Monodentate | Binds to a metal center through one donor atom. | Pyrazine can act as a monodentate ligand that bridges two metal ions. reddit.com |
| Bidentate | Binds to a metal center through two donor atoms. | Ethylenediamine is a classic example of a bidentate ligand. vaia.com |
The 1,8-naphthyridine scaffold is particularly well-suited to act as a binucleating ligand, meaning it can bind two metal centers in close proximity. wikipedia.orgnih.gov This property has been exploited to create a wide variety of well-defined dinuclear metal complexes. researchgate.net The fixed distance between the two nitrogen atoms in the 1,8-naphthyridine core, approximately 2.2 Å, contributes to a highly organized coordination architecture. researchgate.net This has led to the development of numerous dinucleating ligands based on this framework, which can mimic the bridging coordination mode of carboxylate groups found in various dimetallic centers in biological systems. researchgate.net
The introduction of an N-oxide group to the 1,8-naphthyridine scaffold can significantly influence its chelation behavior and the nature of the resulting metal-ligand interactions. The N-oxide group can act as an additional coordination site, potentially altering the ligand's denticity and the geometry of the metal complex. For instance, a manganese(I) complex bearing a proton-responsive hydroxy unit on a 1,8-naphthyridine-N-oxide scaffold has been synthesized and characterized. acs.org In this complex, the ligand was found to be in its lactim form. acs.org The catalytic activity of this complex in the α-alkylation of ketones with primary alcohols highlights the functional role of the N-oxide modification. acs.org
Quantitative Assessment of Steric Properties of N-Oxide Ligands
To move beyond qualitative descriptions, chemists employ computational tools to quantify the steric hindrance of a ligand. The most common parameters, Buried Volume (%Vbur) and the G-Parameter, offer numerical values to describe the steric environment created by a ligand within a metal's coordination sphere. These methods have been successfully extended to analyze complex dinuclear systems involving 1,8-naphthyridine-based scaffolds. acs.orgacs.org
Buried Volume (Vbur) Calculations
The Buried Volume (%Vbur) is a powerful tool for quantifying the steric bulk of a ligand. acs.org It calculates the percentage of the volume of a sphere around a metal center that is occupied by a given ligand. acs.orgchemrxiv.org This method is more versatile than the Tolman cone angle, as it is not limited to cone-shaped ligands and can be applied to a wide variety of ligand geometries. chemrxiv.org
The calculation is performed using specialized software, such as the SambVca web application, which requires the atomic coordinates of the complex, typically obtained from X-ray crystallography or computational optimization. researchgate.net Key parameters for the calculation include the radius of the sphere and the location of its origin. For mononuclear complexes, a standard sphere radius of 3.5 Å is often used, centered on the metal atom. However, for dinuclear complexes, such as those frequently formed by 1,8-naphthyridine-based ligands, these parameters must be adjusted. acs.orgnih.gov Researchers have found that a sphere radius of 5.0 Å, with the origin placed midway between the two metal centers, is more informative for these bimetallic systems. acs.org
The resulting percentage provides a quantitative measure of steric congestion. For instance, a study on various dinuclear copper complexes with substituted 1,8-naphthyridine-based PNNP ligands showed %Vbur values ranging from 30.4% to 49.1%, demonstrating the significant impact of substituents on the steric environment. acs.orgnih.gov A higher %Vbur value indicates greater steric hindrance around the metal center(s).
| Ligand System | Metal Complex Example | Buried Volume (%Vbur) |
| 2,7-bis(2-pyridyl)-1,8-naphthyridine | [LCu₂Cl₂] | 29.9% |
| H(PNNP) | [H(PNNP)Cu₂Cl₂] | 30.4% |
| iPrNDI | [iPrNDI]Ni₂(C₆D₆) | 42.0% |
| tBu(PNNP) | [tBu(PNNP)Cu₂OtBu] | 42.7% |
| 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine | [LCu₂Mes]BPh₄ | 49.3% |
| This table presents Buried Volume data for various complex 1,8-naphthyridine-based ligands to illustrate the application of the Vbur calculation. Data for the specific compound 1,8-Naphthyridine, 1-oxide is not available in the cited sources. Data sourced from Organometallics, 2023, 42(1), 27-37. acs.orgnih.gov |
G-Parameter Analysis
The G-parameter, or solid angle, is another method used to quantify the steric properties of a ligand. researchgate.net It conceives of the ligand as an object casting a "shadow" on the sphere surrounding the metal center from a light source placed at the metal's position. chemrxiv.orgresearchgate.net The G-parameter represents the fraction of the sphere's surface area that falls within this shadow. chemrxiv.org
Like the Buried Volume, the G-parameter provides a single numerical value to describe the steric presence of a ligand. It is calculated from the atomic coordinates of the complex and is particularly useful for comparing ligands of different types. chemrxiv.org For a series of dinuclear copper complexes with substituted 1,8-naphthyridine ligands, the G-parameter was shown to correlate well with the Buried Volume, indicating that both methods provide a robust and consistent measure of steric encumbrance. acs.org
Discrepancies between the two methods can sometimes arise due to their different conceptual bases. The Buried Volume measures occupied space within the sphere, while the G-parameter measures the angular expanse of the ligand from the metal's perspective. chemrxiv.org Therefore, a part of a ligand that extends far from the metal might have a larger G-parameter than its Buried Volume might suggest, especially if the sphere radius for the Vbur calculation is set to focus on the immediate coordination environment. chemrxiv.org For this reason, considering both parameters can provide a more complete picture of a ligand's steric profile.
Advanced Spectroscopic and Structural Elucidation of 1,8 Naphthyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1,8-naphthyridine (B1210474) 1-oxide, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments have been employed to assign the chemical shifts of all proton and carbon atoms, providing a detailed map of the molecule's electronic landscape.
The ¹H NMR spectrum of 1,8-naphthyridine and its derivatives reveals characteristic chemical shifts for the protons attached to the heterocyclic rings. In general, protons on the pyridinic rings are deshielded and appear at lower fields. For instance, in a related benzo[b] lew.roacs.orgnaphthyridone, the pyridinic protons at positions 2 and 4 are observed at 8.76 ppm and 8.58 ppm, respectively. lew.ro The introduction of an N-oxide functionality typically leads to a downfield shift for the protons on the oxidized ring due to the electron-withdrawing nature of the N-O bond.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. In a study of benzo[b]naphthyridine, twelve distinct signals were observed, corresponding to the twelve non-equivalent carbon atoms in the molecule. lew.ro The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) allows for the differentiation between quaternary, methine, methylene (B1212753), and methyl carbons. lew.roresearchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for 1,8-Naphthyridine Derivatives
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Benzo[b] lew.roacs.orgnaphthyridone | H-2 | 8.76 | - |
| Benzo[b] lew.roacs.orgnaphthyridone | H-4 | 8.58 | - |
| Benzo[b] lew.roacs.orgnaphthyridone | H-6 | 8.22 | - |
| Benzo[b] lew.roacs.orgnaphthyridone | H-8 | 7.78 | - |
| Benzo[b] lew.roacs.orgnaphthyridone | H-9 | 7.64 | - |
| Benzo[b] lew.roacs.orgnaphthyridone | H-3 | 7.35 | - |
| Benzo[b] lew.roacs.orgnaphthyridone | H-7 | 7.23 | - |
| Benzo[b]naphthyridine | C1-C12 | - | 115.83 - 177.13 |
To unambiguously assign the proton and carbon signals, especially in complex derivatives of 1,8-naphthyridine, correlational and multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This information is crucial for tracing out the connectivity of the proton network within the molecule. For example, in the analysis of benzo[b] lew.roacs.orgnaphthyridone, the COSY spectrum was used to determine the relative order of chemical shifts for several protons. lew.ro
HETCOR (Heteronuclear Correlation), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation): These experiments establish correlations between protons and the carbon atoms to which they are attached (one-bond correlations) or to which they are coupled over two or three bonds (long-range correlations). HETCOR and HMQC provide direct C-H connectivity, while HMBC is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. lew.roresearchgate.net These techniques were instrumental in the complete assignment of the ¹H and ¹³C NMR spectra of benzo[b] lew.roacs.orgnaphthyridone and its derivatives. lew.ro
Vibrational Spectroscopy
The IR spectrum of 1,8-naphthyridine 1-oxide and its derivatives displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of the N-oxide group introduces specific vibrational modes. A key feature is the N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹. The exact position of this band can be influenced by the electronic environment and any intermolecular interactions. Other prominent bands include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and out-of-plane C-H bending vibrations. For instance, in a study of vinyl-1,8-naphthyridine derivatives, various spectroscopic properties, including IR, were comprehensively analyzed. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for Naphthyridine Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Oxacalix rsc.orgbenzene rsc.orgnaphthyridine | C-H stretch | 3057 |
| Oxacalix rsc.orgbenzene rsc.orgnaphthyridine | C=O stretch | 1728 |
| Oxacalix rsc.orgbenzene rsc.orgnaphthyridine | C=C/C=N stretch | 1604, 1510, 1495 |
| Oxacalix rsc.orgbenzene rsc.orgnaphthyridine | C-O stretch | 1250, 1223, 1170, 1125 |
Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For aromatic systems like 1,8-naphthyridine 1-oxide, the ring breathing modes are often strong in the Raman spectrum. The N-O stretching vibration is also Raman active. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of specific parts of the molecule, such as the naphthyridine core. This has been applied to study diiron complexes of 1,8-naphthyridine-based ligands, where an isotope-sensitive O-O stretching band was identified at 868 cm⁻¹. acs.org
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum provides information about the conjugated π-electron system and the presence of non-bonding electrons. The UV-Vis spectrum of 1,8-naphthyridine and its derivatives typically shows multiple absorption bands corresponding to π → π* and n → π* transitions. lew.ro The introduction of an N-oxide group can cause a shift in the position and intensity of these bands. In some cases, intramolecular charge transfer (ICT) transitions can be observed, which can be tuned by altering the electronic properties of substituents on the naphthyridine ring. nih.gov For example, the UV-Vis spectrum of a diiron complex with a 1,8-naphthyridine-based ligand exhibited an absorption maximum at 505 nm. acs.org
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone in the analytical toolkit for 1,8-Naphthyridine 1-oxide, enabling the determination of its molecular weight and the elucidation of its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like 1,8-Naphthyridine 1-oxide. In a typical ESI-MS experiment, a solution of the analyte is sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.
For 1,8-Naphthyridine 1-oxide, ESI-MS is instrumental in confirming the molecular weight of the compound. The technique is sensitive and can be used for the quality control of synthetic oligonucleotides and to study non-covalent interactions, such as those between subunits of DNA polymerase III. nih.govnih.gov In the context of substituted 1,8-naphthyridines, high-resolution mass spectra are often obtained using a Bruker MicroTOF mass spectrometer with electrospray ionization to confirm the structure of the synthesized products. rsc.org The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 1: ESI-MS Data for 1,8-Naphthyridine Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 5-(Dimethylamino)-7-(3-methyl-1H-1,2,4-triazol-5-yl)-1,6-naphthyridin-8-ol | C₁₃H₁₄N₆O | - | 271.2 | nih.gov |
| 2-Methyl-7-amino-1,8-naphthyridine | C₉H₉N₃ | 222.1002 ([M+Na]⁺) | 222.1019 ([M+Na]⁺) | acs.org |
| 1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₆ClN₃O₂ | 389 | 389 | nih.gov |
| 1-Benzyl-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | C₂₂H₁₆ClN₃O₂ | 389 | 389 | nih.gov |
| 1-(4-Fluoro-phenyl)-3-(4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridin-3-yl)-prop-2-en-1-one | C₂₅H₁₇FN₂O₂ | 396 | 396 | researchgate.net |
Fragmentation Pattern Analysis
The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural identification. When subjected to electron impact (EI) or collision-induced dissociation (CID), 1,8-Naphthyridine 1-oxide and its derivatives break apart in a predictable manner.
The fragmentation of heterocyclic compounds like 1,8-Naphthyridine 1-oxide often involves the loss of small, stable neutral molecules. Common fragmentation pathways for aromatic compounds include the loss of hydrogen, while aldehydes can lose a hydrogen atom or a CHO group. libretexts.org For amides, a characteristic fragmentation is the McLafferty rearrangement. libretexts.org In the case of 1,3,5-triazin-2-one derivatives, fragmentation can involve extrusion and ring-contraction processes. researchgate.net Analysis of the fragmentation of amidoamine oxide homologs has shown that the intensity of certain fragment ions can vary systematically with the chain length of the compounds. nih.gov A detailed analysis of the mass spectrum of 1,3-dioxane (B1201747) reveals the loss of a hydrogen atom to form the base peak at m/z 87, and the loss of a CH₂O group to give a peak at m/z 58. docbrown.info The fragmentation of 1,8-Naphthyridine 1-oxide itself would be expected to show characteristic losses related to the N-oxide functionality and the naphthyridine core.
X-ray Diffraction Analysis
X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive structural information for 1,8-Naphthyridine 1-oxide.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
Single-crystal X-ray diffraction is the gold standard for determining the precise molecular and crystal structure of a compound. uwaterloo.ca This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
For 1,8-Naphthyridine 1-oxide and its derivatives, single-crystal X-ray diffraction provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of a complex of cobalt(II) nitrate (B79036) with 1,8-naphthyridine 1-oxide revealed a distorted octahedral coordination geometry around the Co²⁺ ion. oup.com Similarly, the structures of various substituted 1,8-naphthyridine derivatives have been confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.netmdpi.com
Table 2: Crystallographic Data for a 1,8-Naphthyridine 1-Oxide Complex
| Parameter | Value | Reference |
|---|---|---|
| Compound | Co(napyo)₂(H₂O)₂₂ | oup.com |
| Crystal System | Monoclinic | oup.com |
| Space Group | P2₁/n | oup.com |
| a (Å) | 7.165(2) | oup.com |
| b (Å) | 11.797(2) | oup.com |
| c (Å) | 11.830(3) | oup.com |
| β (°) | 95.14(3) | oup.com |
| V (ų) | 995.9(4) | oup.com |
| Z | 2 | oup.com |
*napyo = 1,8-naphthyridine 1-oxide
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the purity of a solid sample. americanpharmaceuticalreview.comucmerced.edu Instead of a single crystal, a polycrystalline powder is used, resulting in a diffraction pattern that is a "fingerprint" of the crystalline material. americanpharmaceuticalreview.com
PXRD is particularly useful for quality control in the pharmaceutical industry to identify counterfeit products. marshall.edu The technique can be used to identify different crystalline forms (polymorphs) of a compound, which can have different physical properties. The diffraction pattern is governed by Bragg's Law, and the positions and intensities of the peaks are characteristic of a particular crystalline phase. americanpharmaceuticalreview.com For 1,8-Naphthyridine and its derivatives, PXRD can be used to confirm the crystalline nature of the synthesized material and to identify any impurities. nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. libretexts.org It involves sweeping the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. um.es
The electrochemical behavior of 1,8-naphthyridine derivatives has been investigated using cyclic voltammetry. For example, the cyclic voltammogram of a rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine (B83737) showed a reversible redox wave. researchgate.net In another study, the electrochemical properties of 1,8-naphthyridyl derivatives were analyzed to assess their potential as corrosion inhibitors. nih.gov The technique typically employs a three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode. utexas.edu For 1,8-Naphthyridine 1-oxide, cyclic voltammetry can be used to determine its oxidation and reduction potentials, providing insights into its electronic structure and reactivity.
Theoretical and Computational Chemistry Studies on 1,8 Naphthyridine 1 Oxide
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the electronic structure of molecules. By calculating the electron density, DFT can determine the molecule's energy and other fundamental properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution and are invaluable for predicting regions of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack.
For aromatic N-oxides, the oxygen atom introduces a significant perturbation in the electron distribution, generally leading to a region of high negative electrostatic potential around the N-oxide group. This makes the oxygen atom a prime site for interactions with electrophiles and hydrogen bond donors. DFT calculations on related heterocyclic compounds have successfully mapped these features, providing a clear picture of their reactive surfaces.
Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax) in the UV-Vis spectrum.
In studies of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, TD-DFT calculations have been successfully employed to assign the observed absorption bands to specific electronic transitions, such as π→π* transitions. ias.ac.inias.ac.in For example, the formation of a pyrrole (B145914) ring in these derivatives led to a significant red-shift in the absorption maximum, which was accurately captured by the theoretical calculations. ias.ac.in This demonstrates the utility of TD-DFT in understanding how structural modifications influence the spectroscopic properties of 1,8-naphthyridine-based compounds. A similar computational approach for 1,8-naphthyridine (B1210474) 1-oxide would be expected to provide reliable predictions of its UV-Vis absorption spectrum.
| Computational Method | Predicted Property | Application |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Maxima (λmax) | Understanding electronic transitions and predicting the color and photochemical behavior of the compound. |
Reaction Mechanism Investigations Using Computational Methods
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and determine the most likely reaction pathways.
DFT calculations are frequently used to map the energy profiles of reaction pathways. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate.
For example, in the synthesis of 1,8-naphthyridine derivatives via the Friedlander reaction, DFT calculations were used to propose a plausible reaction mechanism. acs.org The study involved calculating the energetics of intermediates and transition states to construct the reaction pathway. acs.org Similarly, computational studies on the reactions of other 1,8-naphthyridine-based systems have provided detailed mechanistic insights, including the identification of key transition states. nih.gov A theoretical investigation into the reactions of 1,8-naphthyridine 1-oxide would likely involve similar computational strategies to determine the operative mechanism.
Hydrogen bonding can play a critical role in catalysis and in directing the course of a chemical reaction. Computational methods can provide detailed information about the geometry and energetics of hydrogen bonds in reactants, transition states, and products.
In a study on the synthesis of 1,8-naphthyridines, DFT calculations highlighted the pivotal role of hydrogen bonding with the catalyst in facilitating the reaction. acs.org Non-covalent interaction (NCI) analysis, a computational technique, was used to visualize and characterize the hydrogen bonds that stabilize the transition states, thereby lowering the reaction barrier. acs.org Theoretical studies on protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene have also demonstrated the power of DFT in characterizing strong intramolecular hydrogen bonds. nih.gov For reactions involving 1,8-naphthyridine 1-oxide, particularly in protic solvents or in the presence of protic catalysts, computational analysis of hydrogen bonding would be essential for a complete understanding of the reaction mechanism.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for mapping reaction pathways and understanding the underlying mechanisms of chemical transformations. While extensive mechanistic studies employing quantum chemistry for 1,8-naphthyridine 1-oxide are not widely detailed in recent literature, the known reactivity of this compound presents clear opportunities for such analysis.
Historically, experimental work has shown that 1,8-naphthyridine 1-oxide undergoes reactions like the Meisenheimer reaction to yield a mixture of 2-chloro-, 3-chloro-, and 4-chloro-1,8-naphthyridine. dss.go.th Another documented transformation is its reaction with organolithium reagents, such as o-methoxyphenyllithium, which results in substitution at the 2-position to form 2-o-methoxyphenyl-1,8-naphthyridine. digitallibrary.co.in
Modern computational studies could provide detailed mechanistic insights into these reactions. For instance, DFT calculations could be used to:
Model the transition states for the formation of the different chloro-isomers in the Meisenheimer reaction, explaining the observed product ratios (36% 2-chloro, 7% 3-chloro, 57% 4-chloro). dss.go.th
Calculate the activation barriers for nucleophilic attack at various positions on the naphthyridine ring.
Elucidate the role of the N-oxide group in directing reactivity and stabilizing intermediates.
Such computational investigations would offer a molecular-level understanding of the factors controlling regioselectivity and reaction feasibility.
Conformational Analysis and Tautomerism Studies
Detailed computational studies focusing specifically on the conformational analysis and potential tautomers of 1,8-naphthyridine 1-oxide are not extensively covered in the available research. The rigid, bicyclic structure of the naphthyridine core limits its conformational freedom. However, computational analysis could still be valuable for understanding the planarity of the molecule and the vibrational modes associated with its structure.
Tautomerism is generally not considered a major feature of 1,8-naphthyridine 1-oxide, as it lacks the typical functional groups (like hydroxyl or amino groups) that lead to common tautomeric forms. Nevertheless, theoretical calculations could definitively confirm the stability of the N-oxide form relative to any hypothetical tautomers.
Advanced Steric and Electronic Parameter Calculations
To predict and rationalize the behavior of molecules in complex environments, such as in coordination chemistry, advanced computational parameters are employed. These tools quantify the steric and electronic properties of ligands, influencing the reactivity and stability of the resulting complexes.
The steric properties of ligands are critical in tuning the reactivity of metal complexes. nih.govresearchgate.netfigshare.comacs.org For the 1,8-naphthyridine framework, which is a privileged scaffold for creating dinucleating ligands, methods to quantify steric bulk have been systematically developed. nih.gov Two of the most powerful and widely used methods are the buried volume (%Vbur) and the solid angle (G-parameter) . researchgate.net
Buried Volume (%Vbur): This method calculates the percentage of a sphere of a defined radius around a metal center (or the midpoint between two metal centers) that is occupied by the ligand. nih.govacs.org It provides a quantitative measure of the steric congestion around the active site. acs.org
G-Parameter: This parameter quantifies the steric hindrance by calculating the solid angle of the ligand's substituents as viewed from the metal center. researchgate.net
While these methods have not been specifically applied to complexes of 1,8-naphthyridine 1-oxide in the surveyed literature, the methodology developed for the parent 1,8-naphthyridine system provides a robust framework for such an analysis. nih.gov Researchers have expanded these mononuclear methods to quantify the steric properties of dinuclear complexes based on the 1,8-naphthyridine scaffold. nih.govacs.org
Studies on various substituted 1,8-naphthyridine ligands demonstrate the wide range of steric environments that can be achieved. nih.gov For example, calculations based on crystal structures show that a planar 2,7-bis(2-pyridyl)-1,8-naphthyridine ligand has a very low buried volume of 29.9%, indicating little steric congestion. nih.govacs.org In contrast, more sterically demanding systems, like a 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine ligand, exhibit a much higher buried volume of 49.3%. nih.govacs.org
The table below, adapted from studies on 1,8-naphthyridine-based dinuclear complexes, illustrates how these parameters are used to compare the steric impact of different ligand systems. nih.govacs.org
| Ligand System | Complex Example | Buried Volume (%Vbur) | G-Parameter (%) |
| 2,7-bis(2-pyridyl)-1,8-naphthyridine | [LCu₂Cl₂] | 29.9 | N/A |
| iPrNDI (naphthyridine diimine) | [iPrNDI]Ni₂(C₆H₆) | 42.0 | 51.1 |
| tBu(PNNP)*Cu₂OtBu | [LCu₂OtBu] | 42.7 | N/A |
| 2,7-bis(fluoro-di(2-pyridyl)methyl)-1,8-naphthyridine | [LCu₂Mes]BPh₄ | 49.3 | 51.5 |
Data sourced from studies on 1,8-naphthyridine based ligands. nih.govacs.org
This systematic quantification allows for the rational design of catalysts, where steric hindrance can be precisely tuned to control substrate access and selectivity. nih.gov The same principles could be directly applied to understand the coordination chemistry of 1,8-naphthyridine 1-oxide.
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in three-dimensional space. The method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting s versus ρ, regions corresponding to different types of noncovalent interactions can be identified and visualized as surfaces, providing an intuitive picture of the bonding landscape.
No specific NCI analyses for 1,8-naphthyridine 1-oxide were identified in the searched literature. However, this powerful tool would be highly applicable to understanding its chemical behavior. For instance, NCI analysis could be used to:
Investigate the potential for dimerization through π-π stacking interactions between naphthyridine rings.
Characterize intermolecular hydrogen bonding between the N-oxide oxygen and solvent molecules.
Visualize steric clashes within highly substituted derivatives or in host-guest complexes.
By revealing the nature and location of noncovalent interactions, NCI analysis can explain crystal packing arrangements, solvation effects, and the forces governing molecular recognition events involving the 1,8-naphthyridine 1-oxide scaffold.
Emerging Research Directions and Future Perspectives
Development of Innovative and Sustainable Synthetic Methodologies
Recent research has focused on developing greener and more efficient methods for synthesizing 1,8-naphthyridine (B1210474) derivatives, moving away from harsh reaction conditions and expensive metal catalysts. acs.orgnih.gov A notable advancement is the gram-scale synthesis of 1,8-naphthyridines in water, utilizing an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. acs.orgnih.gov This marks the first reported synthesis of naphthyridines in water, offering a one-step reaction with easy product separation. acs.orgnih.gov
The traditional Friedländer annulation, a key reaction for synthesizing naphthyridines, has been revisited with a focus on sustainability. rsc.orgnih.gov Researchers have successfully employed water as a solvent for the Friedländer reaction to produce substituted 1,8-naphthyridines in high yields. rsc.org This approach avoids the use of hazardous organic solvents and aligns with the principles of green chemistry. nih.govrsc.org
Furthermore, multicomponent reactions are being explored to construct the 1,8-naphthyridine scaffold in a single step, enhancing atom economy and reducing waste. kthmcollege.ac.in The use of ultrasonic irradiation has also been shown to improve reaction rates and yields in the synthesis of 1,8-naphthyridine derivatives, providing an environmentally benign alternative to conventional heating. ekb.eg
Future efforts in this area will likely concentrate on expanding the substrate scope of these green methodologies, developing reusable catalysts, and further minimizing the environmental impact of the synthetic processes. nih.govresearchgate.net
Unveiling Novel Reactivity Patterns and Synthetic Utilities of the N-Oxide Motif
The N-oxide group in 1,8-naphthyridine, 1-oxide is not merely a passive substituent but an active functional group that unlocks novel reactivity patterns. The di-N-oxide of 1,8-naphthyridine, for instance, can undergo hydrolysis to yield a 2-hydroxy derivative, which exists in equilibrium with a cyclic hydroxamic acid. sci-hub.se This reactivity opens doors for the synthesis of new derivatives with potential biological applications.
The N-oxide can also facilitate reactions at other positions of the naphthyridine ring. For example, the addition of aryl boronic acids to 1,8-naphthyridine N-oxides has been used to synthesize 7-aryl-1,8-naphthyridines. acs.org This highlights the synthetic utility of the N-oxide as a directing group.
Future research is expected to delve deeper into the unique reactivity of the N-oxide motif. This includes exploring its role in various cycloaddition reactions, C-H activation processes, and as a precursor for generating other functional groups. Understanding these reactivity patterns will be crucial for the strategic design and synthesis of complex molecules based on the 1,8-naphthyridine scaffold.
Rational Design of Next-Generation Ligands and Catalysts Incorporating 1,8-Naphthyridine 1-Oxide
The 1,8-naphthyridine framework, with its two nitrogen atoms, is an excellent binucleating ligand in coordination chemistry. wikipedia.org The introduction of an N-oxide group can modulate the electronic properties and coordination behavior of the ligand, leading to the development of novel catalysts with enhanced activity and selectivity.
Derivatives of 1,8-naphthyridine have been shown to act as monodentate, bidentate, or binucleating bridging ligands. nih.gov The N-oxide functionality can further influence the steric and electronic environment of the metal center in the resulting complexes, potentially leading to catalysts with unique properties. For instance, 1,8-naphthyridine derivatives have been used as ligands for metal ions, demonstrating good catalytic activity and thermal stability. nih.govacs.org
The rational design of next-generation ligands will involve tailoring the substituents on the 1,8-naphthyridine 1-oxide core to fine-tune its coordination properties for specific catalytic applications. This could include applications in areas such as asymmetric catalysis, polymerization, and small molecule activation.
Advanced Computational-Experimental Synergy in N-Oxide Chemistry
The synergy between computational and experimental approaches is becoming increasingly vital in understanding and predicting the behavior of molecules like this compound. rsc.org Density Functional Theory (DFT) calculations have been employed to elucidate the reaction mechanisms of 1,8-naphthyridine synthesis. acs.org For example, DFT and noncovalent interaction (NCI) plot index analysis have provided insights into the catalytic cycle of the ChOH-catalyzed Friedländer reaction, confirming the pivotal role of hydrogen bonding. acs.org
Molecular docking and molecular dynamics (MD) simulations are also being used to predict the biological activities and binding modes of 1,8-naphthyridine derivatives. nih.govnih.gov These computational tools help in the rational design of new compounds with desired pharmacological properties. nih.govebi.ac.uk For instance, in silico studies have been used to predict the binding of 1,8-naphthyridine derivatives to specific biological targets, guiding the synthesis of potentially more effective therapeutic agents. nih.govrsc.org
Future research will likely see an even closer integration of computational and experimental techniques. rsc.org This will enable a more accurate prediction of reactivity, spectroscopic properties, and biological activity, thereby accelerating the discovery and development of new materials and drugs based on the 1,8-naphthyridine 1-oxide scaffold. researchgate.net
Supramolecular Chemistry and Materials Science Applications of 1,8-Naphthyridine 1-Oxide Scaffolds
The planar structure and hydrogen bonding capabilities of the 1,8-naphthyridine core make it an attractive building block for supramolecular chemistry and materials science. acs.orgnih.gov The introduction of an N-oxide group can further enhance these properties by providing an additional hydrogen bond acceptor site and influencing the self-assembly behavior.
1,8-Naphthyridine derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), showcasing their potential in materials science. acs.orgresearchgate.net A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to exhibit high fluorescence in both solution and the solid state, along with high glass-transition and decomposition temperatures. researchgate.net These properties make them promising candidates for use as emitters and electron-transport materials in OLEDs. researchgate.net
The ability of 1,8-naphthyridine derivatives to form stable base-pairing motifs in oligodeoxynucleotides highlights their potential in the field of bio-inspired materials and nanotechnology. nih.gov The N-oxide functionality could be exploited to create novel self-assembling systems with unique architectures and functions.
Future research in this area will likely focus on the design and synthesis of new 1,8-naphthyridine 1-oxide-based scaffolds for applications in molecular recognition, sensing, and the development of advanced functional materials with tailored optical and electronic properties.
Q & A
Q. What are the common synthetic routes for 1,8-Naphthyridine, 1-oxide derivatives?
The synthesis typically involves N-oxidation of the parent 1,8-naphthyridine. Two primary methods are:
- Peracid-mediated oxidation : Using benzoyl peroxide (PhCO₃H) in chloroform (47% yield) .
- Hydrogen peroxide with a catalyst : H₂O₂ and Na₂WO₄ under mild conditions (5% yield) . For derivatives, the Gould-Jacobs reaction is often employed to cyclize intermediates, followed by alkylation or coupling with amines (e.g., morpholine, piperazine) in anhydrous DMF .
Q. How does this compound interact with DNA to exert antitumor effects?
Derivatives act as DNA intercalators , inserting between base pairs to distort DNA conformation. This inhibits replication/transcription, suppressing cancer cell growth. Key evidence:
- Pyridine- and pyrazoline-conjugated derivatives (e.g., 4-bromophenyl, 4-tolyl) showed IC₅₀ values of 1.47–1.68 μM against MCF-7 cells .
- The planar naphthyridine scaffold enhances binding affinity, while substituents modulate intercalation strength .
Q. What analytical techniques are critical for characterizing 1,8-Naphthyridine derivatives?
- Spectroscopy : ¹H NMR (e.g., aromatic proton signals at δ 7.6–9.1 ppm) and FTIR (C=O stretch at ~1650 cm⁻¹) confirm structural motifs .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for compound 5a) validate molecular formulas .
- Elemental analysis : Used to verify purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
II. Advanced Research Questions
Q. How can computational methods optimize the design of 1,8-Naphthyridine derivatives for specific targets?
- In silico tools : Predict drug-likeness via bioavailability radar plots (e.g., solubility, lipophilicity) and PASS analysis for activity .
- Molecular docking : Identifies binding modes with targets like DNA gyrase (antibacterial) or H1 receptors (anti-allergic) .
- ADMET prediction : Evaluates toxicity (e.g., hepatotoxicity) and metabolic stability early in design .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use consistent IC₅₀/EC₅₀ protocols (e.g., MTT assays for cytotoxicity) .
- Structural benchmarking : Compare substituent effects (e.g., 4-tolyl vs. 4-bromophenyl groups reduce IC₅₀ by 3-fold in MCF-7 cells) .
- Mechanistic validation : Confirm DNA intercalation via UV-Vis hypochromism or fluorescence quenching .
Q. How do structural modifications at position 3 influence antitumor efficacy?
- Carboxylic acid derivatives : 1,8-Naphthyridine-3-carboxylic acid analogues show enhanced cytotoxicity when conjugated with cyclic amines (e.g., pyrrolidine) .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) improve DNA binding, while bulky groups reduce intercalation . Table : Key substituents and activity (from ):
| Substituent | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 4-Bromophenyl pyridine | 1.47 | MCF-7 |
| 4-Tolyl pyridine | 1.62 | MCF-7 |
| 3-Tolylpyrazoline | 1.68 | MCF-7 |
Q. What green chemistry approaches improve the synthesis of 1,8-Naphthyridine derivatives?
- Ionic liquid catalysis : [Bmim]BF₄ enhances Friedlander reaction efficiency (e.g., 2,3-diphenyl-1,8-naphthyridine synthesis) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., indolo-naphthyridines in <2 hours vs. 10 hours conventionally) .
- Solvent optimization : Ethanol/water mixtures minimize toxicity while maintaining yield (~64–78%) .
III. Methodological Considerations
Q. How are heterocyclic conjugates (e.g., pyrazoline, pyrimidine) synthesized from 1,8-Naphthyridine scaffolds?
- Stepwise coupling : React chalcones (e.g., 4) with thiourea/NaOH in ethanol under reflux to form pyrimidine-thiones .
- Cyclocondensation : Use ethoxy methylene malonate with 2-aminopyridine to generate dihydrothiones (e.g., compound 6d, 64% yield) .
Q. What strategies mitigate toxicity risks during in vivo evaluation of 1,8-Naphthyridine derivatives?
- Acute toxicity profiling : LD₅₀ determination in rodents (e.g., derivatives with LD₅₀ >500 mg/kg are prioritized) .
- Metabolite screening : Identify hepatotoxic metabolites via LC-MS/MS .
- Environmental safety : Follow OECD guidelines for biodegradability and ecotoxicity (e.g., Daphnia magna assays) .
Q. How can SAR studies guide the development of dual-action 1,8-Naphthyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
